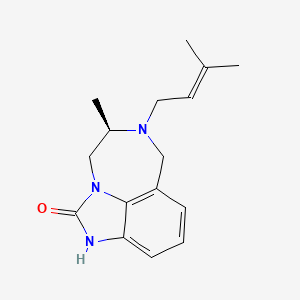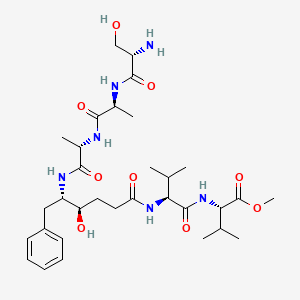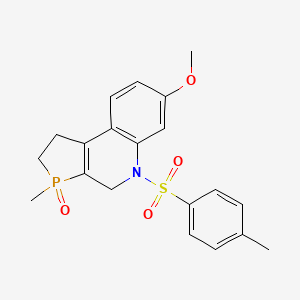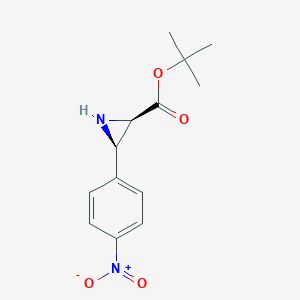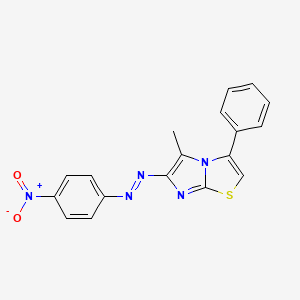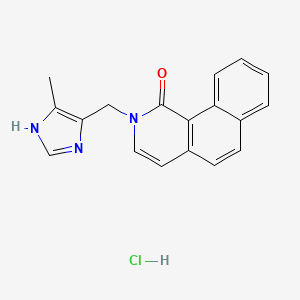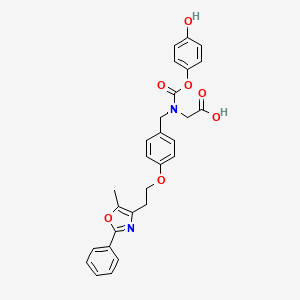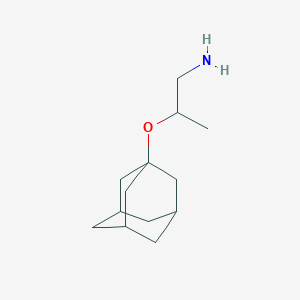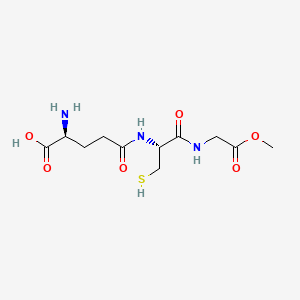
Glycine, L-g-glutamyl-L-cysteinyl-, 3-methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, L-g-glutamyl-L-cysteinyl-, 3-methyl ester is a compound that plays a significant role in various biochemical processes. It is a derivative of glutathione, a tripeptide composed of glycine, L-glutamic acid, and L-cysteine. This compound is known for its antioxidant properties and is involved in the detoxification of harmful substances in the body.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, L-g-glutamyl-L-cysteinyl-, 3-methyl ester typically involves the esterification of the carboxyl group of glutathione. This process can be achieved through various chemical reactions, including the use of methanol and hydrochloric acid under reflux conditions. The reaction is usually carried out at elevated temperatures to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Glycine, L-g-glutamyl-L-cysteinyl-, 3-methyl ester undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfide bonds, which are crucial for its antioxidant activity.
Reduction: It can be reduced back to its thiol form, which is essential for its function in redox reactions.
Substitution: The ester group can be substituted with other functional groups to modify its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific pH and temperature ranges, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include oxidized forms of the compound, such as disulfides, and various substituted derivatives that can have different biological activities.
Applications De Recherche Scientifique
Glycine, L-g-glutamyl-L-cysteinyl-, 3-methyl ester has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study redox reactions and the formation of disulfide bonds.
Biology: This compound is studied for its role in cellular antioxidant defense mechanisms and its involvement in detoxification processes.
Medicine: It is investigated for its potential therapeutic effects in conditions related to oxidative stress, such as neurodegenerative diseases and cancer.
Industry: The compound is used in the development of antioxidant formulations for pharmaceuticals and cosmetics.
Mécanisme D'action
The mechanism of action of Glycine, L-g-glutamyl-L-cysteinyl-, 3-methyl ester involves its ability to donate electrons and neutralize reactive oxygen species. This compound interacts with various molecular targets, including enzymes like glutathione peroxidase, which catalyzes the reduction of peroxides. The pathways involved in its action include the glutathione cycle, which is crucial for maintaining cellular redox balance.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glutathione: A tripeptide composed of glycine, L-glutamic acid, and L-cysteine, known for its antioxidant properties.
γ-L-Glutamyl-L-cysteine: A dipeptide that is a precursor to glutathione and shares similar antioxidant functions.
N-Acetylcysteine: A derivative of L-cysteine that is used as a mucolytic agent and has antioxidant properties.
Uniqueness
Glycine, L-g-glutamyl-L-cysteinyl-, 3-methyl ester is unique due to its esterified form, which can enhance its stability and bioavailability. This modification allows it to be used in various applications where the non-esterified form may be less effective.
Propriétés
Numéro CAS |
97451-45-1 |
|---|---|
Formule moléculaire |
C11H19N3O6S |
Poids moléculaire |
321.35 g/mol |
Nom IUPAC |
(2S)-2-amino-5-[[(2R)-1-[(2-methoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C11H19N3O6S/c1-20-9(16)4-13-10(17)7(5-21)14-8(15)3-2-6(12)11(18)19/h6-7,21H,2-5,12H2,1H3,(H,13,17)(H,14,15)(H,18,19)/t6-,7-/m0/s1 |
Clé InChI |
GZFOMNDCXQBAAX-BQBZGAKWSA-N |
SMILES isomérique |
COC(=O)CNC(=O)[C@H](CS)NC(=O)CC[C@@H](C(=O)O)N |
SMILES canonique |
COC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



